Cas no 89013-67-2 (Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester)
![Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester structure](https://fr.kuujia.com/scimg/cas/89013-67-2x500.png)
89013-67-2 structure
Nom du produit:Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
- Benzoic acid, 3,4,5-trihydroxy-, 4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester (9CI)
- DTXSID001100287
- Epigallocatechin 3,4',-di-O-gallate
- 89013-67-2
- (-)-Epigallocatechin 3,4'-di-gallate
- Epigallocatechin 3,4'-di-O-gallate
- (-)-Epigallocatechin 3,4'-di-O-gallate
- 2-(3,5-dihydroxy-4-(3,4,5-trihydroxyphenylcarbonyloxy)phenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
- CHEMBL159691
- Benzoic acid, 3,4,5-trihydroxy-, 4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
- Epigallocatechin 3,4'-di-gallate
- LMPK12020127
- 3,4'-di-O-gallate
- 3,4'-Di-O-galloylepigallocatechin
- [4-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-2-yl]-2,6-dihydroxy-phenyl] 3,4,5-trihydroxybenzoate
-
- Piscine à noyau: 1S/C29H22O15/c30-13-7-15(31)14-9-23(43-28(40)11-3-16(32)24(38)17(33)4-11)26(42-22(14)8-13)10-1-20(36)27(21(37)2-10)44-29(41)12-5-18(34)25(39)19(35)6-12/h1-8,23,26,30-39H,9H2/t23-,26-/m1/s1
- La clé Inchi: LPOACLRSLAMIRP-ZEQKJWHPSA-N
- Sourire: C(OC1=C(O)C=C([C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2OC(=O)C2=CC(O)=C(O)C(O)=C2)C=C1O)(=O)C1=CC(O)=C(O)C(O)=C1
Propriétés calculées
- Qualité précise: 610.09586999g/mol
- Masse isotopique unique: 610.09586999g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 7
- Complexité: 977
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 264Ų
Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester Littérature connexe
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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